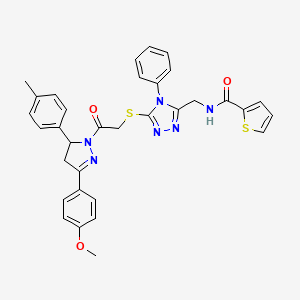
N-((5-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C33H30N6O3S2 and its molecular weight is 622.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound N-((5-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex structure that incorporates various pharmacophores known for their biological activities. This article aims to synthesize available research findings regarding its biological activity, focusing on anticancer, antibacterial, and antioxidant properties.
Chemical Structure
The compound features a thiophene ring and a pyrazole moiety, both known for their significant biological activities. The presence of multiple functional groups enhances its potential as a therapeutic agent.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiophene carboxamide derivatives, including those similar to our compound. For instance:
- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division. This mechanism was observed in derivatives exhibiting IC50 values ranging from 5.46 µM to 12.58 µM against Hep3B cancer cell lines .
-
Case Studies :
- A study on thiophene derivatives showed significant cytotoxicity against various cancer cell lines including HepG2 and MCF7, with IC50 values indicating potent activity .
- Another investigation revealed that compounds with similar structures demonstrated cell cycle arrest at the G2/M phase, suggesting their potential as effective anticancer agents .
Antibacterial Activity
The compound's structural features suggest potential antibacterial properties:
- Activity Against Pathogens : Thiophene derivatives have shown activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. For example, certain derivatives exhibited an antibacterial activity index comparable to standard antibiotics like ampicillin .
- Research Findings :
Antioxidant Activity
The antioxidant properties of thiophene derivatives are also notable:
- Mechanism : The antioxidant activity is often measured using assays like ABTS or DPPH, where compounds demonstrate the ability to scavenge free radicals effectively.
- Findings : Research indicated that certain thiophene derivatives increased antioxidant activity significantly (up to 62% inhibition), comparable to ascorbic acid . This suggests that the compound could play a role in mitigating oxidative stress-related diseases.
Summary of Biological Activities
科学的研究の応用
Synthesis and Structure
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The presence of pyrazole and triazole rings suggests that it may exhibit significant biological activity, particularly as an anticancer agent or in the treatment of metabolic disorders. The structural complexity allows for diverse interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and triazole moieties. For instance, similar derivatives have shown significant cytotoxicity against various human cancer cell lines. A study demonstrated that certain substituted pyrazoles exhibited promising activity against cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
Inhibition of Enzymatic Activity
The compound may also inhibit specific enzymes linked to metabolic disorders. For example, compounds with similar structures have been reported to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is relevant for treating conditions like type 2 diabetes and obesity . This inhibition can lead to improved glucose metabolism and reduced insulin resistance.
Cancer Treatment
Given its anticancer properties, N-((5-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide could be developed into a therapeutic agent for various cancers. The ability to induce apoptosis in cancer cells makes it a candidate for further investigation in clinical trials.
Metabolic Disorders
The inhibition of key enzymes involved in metabolic pathways positions this compound as a potential treatment for metabolic syndrome-related disorders. Its effectiveness in managing conditions such as obesity and type 2 diabetes could be explored through preclinical and clinical studies.
Case Studies and Research Findings
特性
IUPAC Name |
N-[[5-[2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N6O3S2/c1-22-10-12-24(13-11-22)28-19-27(23-14-16-26(42-2)17-15-23)37-39(28)31(40)21-44-33-36-35-30(38(33)25-7-4-3-5-8-25)20-34-32(41)29-9-6-18-43-29/h3-18,28H,19-21H2,1-2H3,(H,34,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIADUXJVCXTZNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)C5=CC=CS5)C6=CC=C(C=C6)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













